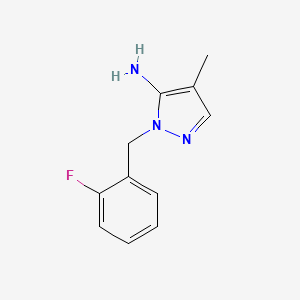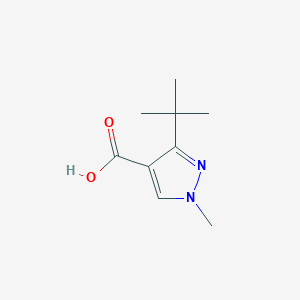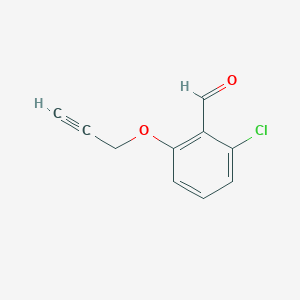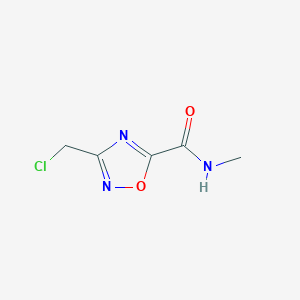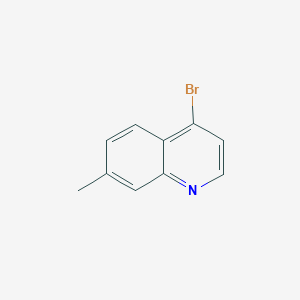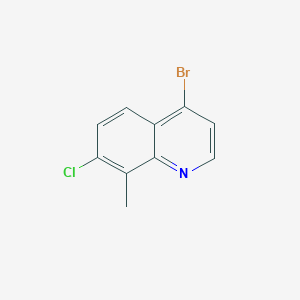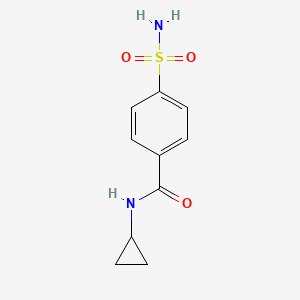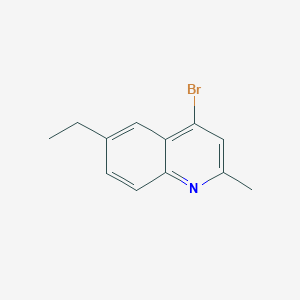![molecular formula C11H14N2 B1517462 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile CAS No. 1099681-88-5](/img/structure/B1517462.png)
2-Methyl-3-[(3-methylphenyl)amino]propanenitrile
Vue d'ensemble
Description
“2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1099681-88-5 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 2-methyl-3-(3-toluidino)propanenitrile .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is 1S/C11H14N2/c1-9-4-3-5-11(6-9)13-8-10(2)7-12/h3-6,10,13H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives using 2-arylhydrazononitriles as key synthons. Their research highlighted the antimicrobial activities of these compounds against various bacteria and yeast, demonstrating the potential of 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile derivatives in medicinal chemistry (Behbehani et al., 2011).
Catalytic Reactions
Ueno, Chatani, and Kakiuchi (2007) reported on the ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This study illustrates the utility of related compounds in facilitating novel pathways for C-C coupling reactions, which are foundational in organic synthesis (Ueno et al., 2007).
Material Sciences
Zhang, Zhang, Zou, Lee, and Lee (2007) demonstrated the fabrication of single-crystal one-dimensional nanostructures from intramolecular charge-transfer organic molecules. This research underscores the application of compounds like 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile in creating nanomaterials with potential uses in optoelectronics and nanotechnology (Zhang et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-methyl-3-(3-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-4-3-5-11(6-9)13-8-10(2)7-12/h3-6,10,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHILZGODXRRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(3-methylphenyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



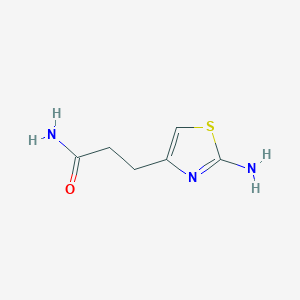
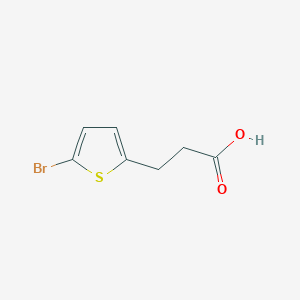
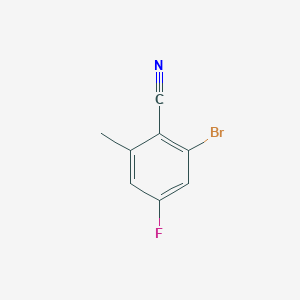
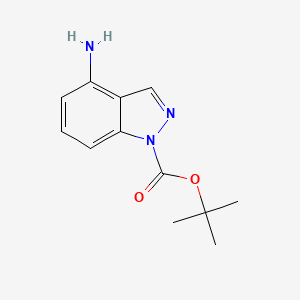
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
